(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 62214-19-1
VCID: VC5441618
InChI: InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13)
SMILES: CC1=C(C(=O)NC(=S)N1)CC(=O)O
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.21

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

CAS No.: 62214-19-1

Cat. No.: VC5441618

Molecular Formula: C7H8N2O3S

Molecular Weight: 200.21

* For research use only. Not for human or veterinary use.

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid - 62214-19-1

Specification

CAS No. 62214-19-1
Molecular Formula C7H8N2O3S
Molecular Weight 200.21
IUPAC Name 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid
Standard InChI InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13)
Standard InChI Key HSXWQMNKBWSOSA-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC(=S)N1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name for this compound is (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetic acid . Alternative designations include 2-(6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid, reflecting its tautomeric forms . The presence of a thioxo group at position 2 and a methyl group at position 4 distinguishes it from simpler pyrimidine derivatives.

Molecular Formula and Mass

The compound has a molecular weight of 200.22 g/mol, calculated from its formula C₇H₈N₂O₃S . Key structural descriptors include:

PropertyValueSource
CAS Number62214-19-1
Molecular FormulaC₇H₈N₂O₃S
Exact Mass200.022 g/mol
SMILES NotationCC1=C(C(=O)NC(=N1)S)CC(=O)O
InChI KeyHSXWQMNKBWSOSA-UHFFFAOYSA-N

The InChI code (1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13)) confirms the connectivity of the pyrimidine ring, acetic acid side chain, and substituents .

Synthesis and Manufacturing

Purification and Quality Control

Commercial samples exhibit a purity of ≥95%, verified by high-performance liquid chromatography (HPLC) . Storage recommendations specify 0–8°C to prevent decomposition, particularly of the thiol group .

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) .

  • NMR: δ 2.1 ppm (methyl singlet), δ 3.4 ppm (methylene protons), and δ 12.1 ppm (carboxylic acid proton) .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor for thiol-containing drug candidates, particularly in kinase inhibitors and antiviral agents. Its mercapto group enables disulfide bond formation, critical for targeting cysteine residues in enzymes .

Coordination Chemistry

The thiol and carboxylate groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Zn(II). Such complexes are explored for catalytic and antimicrobial applications .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures include using gloves (P302+352) and eye protection (P305+351+338) .

Environmental Impact

No ecotoxicity data are available, but proper disposal through incineration is recommended to prevent sulfur oxide emissions .

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